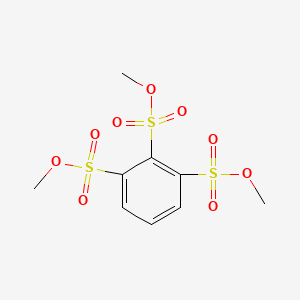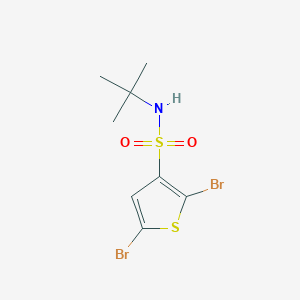
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions, a tert-butyl group at the nitrogen atom, and a sulfonamide group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2,5-dibromothiophene. This intermediate is then subjected to sulfonamide formation using tert-butylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: In the field of organic electronics, it can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonamide and tert-butyl groups, making it less versatile in certain applications.
N-tert-Butylthiophene-3-sulfonamide: Lacks the bromine atoms, which limits its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a sulfonamide, used in different applications such as organic photovoltaics.
Uniqueness
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is unique due to the combination of bromine atoms, a tert-butyl group, and a sulfonamide group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of the sulfonamide group also imparts specific biological activity, which can be exploited in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H11Br2NO2S2 |
|---|---|
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H11Br2NO2S2/c1-8(2,3)11-15(12,13)5-4-6(9)14-7(5)10/h4,11H,1-3H3 |
Clave InChI |
RVDRNWDMKBLZFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(SC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


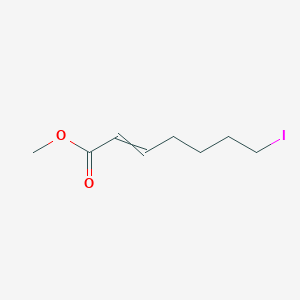
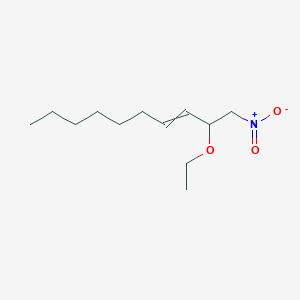
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
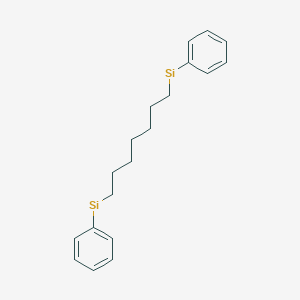
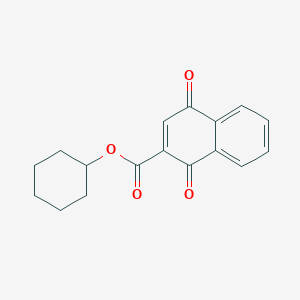
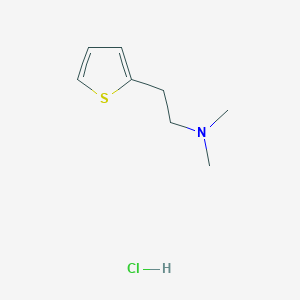
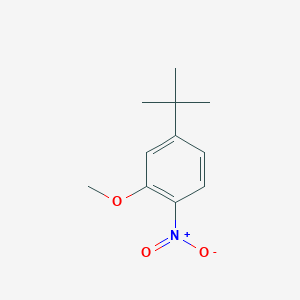
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
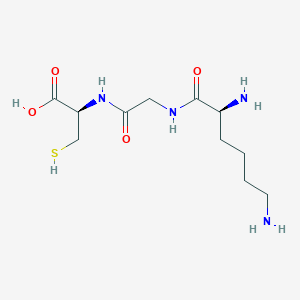
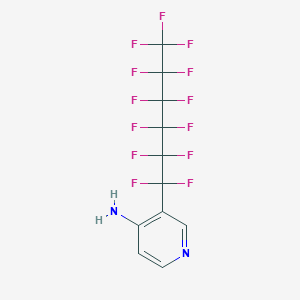
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
